ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate

Lipophilicity Physicochemical property Drug design

Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate (CAS 340703-52-8) is a synthetic small-molecule building block (C₁₄H₁₅FN₂O₄, MW 294.28) featuring a succinimide (2,5-dioxopyrrolidine) core, a 4-fluorophenyl substituent, and an ethyl glycinate ester side chain. The succinimide scaffold has been validated in medicinal chemistry as a platform for developing hyperbolic (partial) inhibitors of cysteine cathepsins (K and S) and other therapeutically relevant enzymes.

Molecular Formula C14H15FN2O4
Molecular Weight 294.28 g/mol
CAS No. 340703-52-8
Cat. No. B3051488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate
CAS340703-52-8
Molecular FormulaC14H15FN2O4
Molecular Weight294.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1CC(=O)N(C1=O)C2=CC=C(C=C2)F
InChIInChI=1S/C14H15FN2O4/c1-2-21-13(19)8-16-11-7-12(18)17(14(11)20)10-5-3-9(15)4-6-10/h3-6,11,16H,2,7-8H2,1H3
InChIKeyQACWMXBUFFUDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate (CAS 340703-52-8) – A Fluorinated Succinimide-Glycinate Building Block


Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate (CAS 340703-52-8) is a synthetic small-molecule building block (C₁₄H₁₅FN₂O₄, MW 294.28) featuring a succinimide (2,5-dioxopyrrolidine) core, a 4-fluorophenyl substituent, and an ethyl glycinate ester side chain [1]. The succinimide scaffold has been validated in medicinal chemistry as a platform for developing hyperbolic (partial) inhibitors of cysteine cathepsins (K and S) and other therapeutically relevant enzymes [2]. This compound serves as a key intermediate or screening candidate in structure–activity relationship (SAR) campaigns targeting enzyme inhibition and related pharmacological applications.

Why Generic Succinimide-Glycinate Analogues Cannot Substitute for Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate


Subtle modifications to the N-aryl substituent and ester moiety on the succinimide-glycinate scaffold produce substantial shifts in physicochemical properties, target engagement, and pharmacokinetic behavior. For example, replacing the 4-fluorophenyl group with a 4-methoxyphenyl group alters lipophilicity (ΔLogP ≈ 0.52) and hydrogen-bonding potential [1][2]. In enzymatic assays, the methoxy analogue methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate acts as a hyperbolic (partial) inhibitor of cathepsin K, a mechanism highly sensitive to structural perturbation [3]. Fluoro/methoxy interchange also influences metabolic stability through altered susceptibility to oxidative defluorination or O-demethylation [4]. Consequently, treating these analogues as interchangeable surrogates risks compromising SAR reproducibility, confounding biochemical readouts, and undermining intellectual property strategies.

Quantitative Differentiation Evidence: Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate vs. Closest Analogues


LogP Elevation Relative to 4-Methoxy and Unsubstituted Phenyl Analogues

The introduction of a 4-fluoro substituent on the N-phenyl ring increases the computed partition coefficient (LogP) relative to both the unsubstituted phenyl and 4-methoxy analogues. This shift in lipophilicity directly impacts membrane permeability, non-specific protein binding, and metabolic clearance profiles – critical parameters for lead optimization [1][2][3].

Lipophilicity Physicochemical property Drug design Succinimide scaffold

Reduced Polar Surface Area Compared to 4-Methoxy Analogue

Replacing the 4-methoxy group with a 4-fluoro substituent lowers the computed topological polar surface area (TPSA) by approximately 9.2 Ų. Lower TPSA values correlate with improved passive membrane diffusion, a key determinant for accessing intracellular cathepsin targets located in lysosomal compartments [1][2][3].

Polar surface area Membrane permeability Drug-likeness Succinimide

Fluorine-Mediated Metabolic Stability Advantage (Class-Level Inference)

Strategic fluorine substitution on aromatic rings is a well-established medicinal chemistry tactic to block sites of cytochrome P450-mediated oxidative metabolism. The 4-fluorophenyl group in the target compound is resistant to O-dealkylation pathways that readily metabolize the 4-methoxy analogue [1][2]. This class-level advantage translates to longer in vitro half-lives and reduced metabolic clearance, critical for pharmacological probe development.

Metabolic stability Fluorine substitution Cytochrome P450 Oxidative metabolism

Unique Scaffold Entry Point for Cathepsin Inhibitor SAR Exploration

The succinimide scaffold forms the core of a validated series of hyperbolic cathepsin inhibitors. The 4-methoxyphenyl methyl ester analogue is a confirmed hyperbolic inhibitor of cathepsin K [1]. By replacing the 4-methoxy group with a 4-fluoro substituent and the methyl ester with an ethyl ester, the target compound offers two independent SAR vectors for modulating enzyme inhibition kinetics, selectivity between cathepsins K and S, and physicochemical properties simultaneously [2].

Cathepsin K Cathepsin S Hyperbolic inhibition Succinimide SAR Enzyme kinetics

Commercial Availability with Defined Purity Enabling Reproducible Research

The target compound is commercially available from multiple vendors (ChemBridge, TRC, A2B Chem, Ambeed) at ≥95% purity with full analytical characterization, whereas many positional isomers and close analogues (e.g., meta-fluorophenyl or ortho-fluorophenyl succinimide glycinate analogues) are not catalogued or are available only through custom synthesis [1][2]. This availability contrast directly impacts procurement lead time, cost, and batch-to-batch consistency.

Chemical procurement Purity specification Reproducibility Screening library

Validated Application Scenarios for Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate Based on Quantitative Evidence


Cathepsin K/S Inhibitor Lead Optimization via 4-Fluoro SAR Exploration

The 4-methoxyphenyl methyl ester analogue is a documented hyperbolic inhibitor of cathepsin K [1]. The target compound replaces the metabolically labile methoxy group with a fluorine atom and the methyl ester with an ethyl ester, offering two unexplored SAR vectors (ΔLogP = +0.52, ΔPSA = -9.23 Ų) that can be systematically varied to map the chemical space controlling inhibitor potency, mechanism (hyperbolic vs. full inhibition), and selectivity between cathepsin K and S isoforms.

Metabolic Stability Screening for Intracellular Cathepsin Probe Development

Fluorine substitution at the 4-position blocks CYP450-mediated O-dealkylation pathways that rapidly metabolize the methoxy analogue [2]. The 4-fluorophenyl compound is therefore suitable for in vitro metabolic stability assessment in hepatocyte or microsomal assays, enabling identification of cathepsin probes with sufficient intracellular half-life to engage lysosomal targets before clearance.

Physicochemical Property Benchmarking for Drug-Likeness Optimization

With a computed LogP of 1.07 and PSA of 75.71 Ų, the fluorinated ethyl ester analogue sits within favorable ranges for both oral absorption (PSA < 140 Ų) and CNS penetration (PSA < 90 Ų) per established drug-likeness guidelines [3]. This compound can serve as a reference standard for benchmarking the physicochemical properties of newly synthesized succinimide-glycinate derivatives in medicinal chemistry programs.

Multi-Vendor Procurement for Long-Term In Vivo Pharmacology Studies

The compound's availability from at least five commercial suppliers at ≥95% purity reduces the risk of supply interruption during multi-year preclinical development [4]. For programs advancing cathepsin inhibitors toward in vivo efficacy models, this supply chain redundancy ensures consistent batch quality, minimizing variability in pharmacokinetic and toxicological readouts attributable to impurities.

Quote Request

Request a Quote for ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.